N-[2-(1H-Indol-3-yl)ethyl]-7H-purin-6-amine is a chemical compound characterized by its unique structure that includes an indole moiety and a purine base. This compound has garnered interest in various scientific fields due to its potential biological activities and applications in medicinal chemistry.
N-[2-(1H-Indol-3-yl)ethyl]-7H-purin-6-amine belongs to the class of purine derivatives, which are known for their roles in biological systems, particularly in nucleic acid structure and function. It also features an indole structure, which is often associated with various pharmacological properties.
The synthesis of N-[2-(1H-Indol-3-yl)ethyl]-7H-purin-6-amine can be achieved through several methods, typically involving multi-step synthetic routes. One common approach includes the reaction of 7H-purin-6-amine with an appropriate indole derivative under controlled conditions.
N-[2-(1H-Indol-3-yl)ethyl]-7H-purin-6-amine can undergo various chemical reactions typical for purine derivatives, including:
The choice of reagents and reaction conditions significantly influences the outcome of these reactions. For instance, strong acids or bases can facilitate hydrolysis, while specific oxidizing agents may be required for oxidation processes.
N-[2-(1H-Indol-3-yl)ethyl]-7H-purin-6-amine typically appears as a solid at room temperature. Specific physical properties such as melting point and solubility may vary based on purity and crystallization methods used during synthesis.
The chemical properties include:
Relevant data regarding these properties can be found in standard chemical databases such as PubChem and NIST .
N-[2-(1H-Indol-3-yl)ethyl]-7H-purin-6-amine has potential applications in:
The construction of N-[2-(1H-indol-3-yl)ethyl]-7H-purin-6-amine requires precise sequential reactions to assemble its indole-purine hybrid architecture. A predominant approach involves synthesizing the indole and purine moieties separately before coupling them via a linker. The 2-(1H-indol-3-yl)ethylamine fragment is typically prepared through Fischer indole synthesis, where phenylhydrazine reacts with 4-aminobutyraldehyde diethyl acetal under acidic conditions (e.g., ZnCl₂ or polyphosphoric acid), achieving yields of 68–82% [4]. This method ensures regioselective indole formation while preserving the primary amine functionality essential for subsequent coupling.
Alternative indole protection strategies include employing N-Boc or tert-butoxycarbonyl groups before alkylation, preventing undesired side reactions during purine conjugation. For purine activation, 6-chloropurine serves as a key intermediate due to its electrophilic C6 position. Nucleophilic displacement of the chloro group by 2-(1H-indol-3-yl)ethylamine occurs in anhydrous dimethylformamide (DMF) with triethylamine as a base, yielding the coupled product at 60–75% efficiency [6]. Microwave-assisted synthesis (100–120°C, 30 min) enhances this displacement, improving yields to 85–90% by accelerating reaction kinetics [1].
| Method | Conditions | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|---|
| Fischer Indole + Chloropurine | ZnCl₂, 80°C, 12 h; then DMF, Et₃N, 24 h | 68 | 92 | Regioselective indole formation |
| Microwave Displacement | DMF, Et₃N, 120°C, 30 min | 89 | 97 | Reduced reaction time |
| Reductive Amination | NaBH₃CN, MeOH, 40°C, 8 h | 75 | 90 | Avoids pre-functionalized purine |
A convergent strategy employs reductive amination between 6-aldehydopurine and 2-(1H-indol-3-yl)ethylamine. Sodium cyanoborohydride (NaBH₃CN) in methanol facilitates imine reduction at 40°C, furnishing the target compound in 75% yield after purification [8]. This route bypasses purine pre-functionalization but requires stringent control over pH (6–7) to suppress over-alkylation or indole degradation [4].
Regioselectivity challenges arise due to the presence of multiple nucleophilic sites (N1, N3, N7, N9) in the purine core. Selective N9-alkylation is critical to avoid pharmacologically inactive isomers. Employing 9-tert-butyl-protected purine derivatives directs alkylation to the N9 position, with subsequent deprotection using trifluoroacetic acid (TFA) revealing the desired 7H-tautomer [8]. Silver salt-assisted alkylation (e.g., Ag₂O in toluene) further enhances N9 selectivity by coordinating purine nitrogens, achieving >95% regiochemical purity [6].
Amidation at C6 relies on activating purine as a 6-chloro, 6-iodo, or 6-tosylate derivative. Iodopurines exhibit superior reactivity in SNAr reactions due to iodine’s leaving group ability, enabling coupling with 2-(1H-indol-3-yl)ethylamine at 25°C in DMSO with 15-crown-5 as a phase-transfer catalyst (78% yield) [1]. Computational studies (DFT at B3LYP/6-311G** level) reveal that electron-withdrawing substituents at C2 (e.g., Cl, F) lower the energy barrier for C6 substitution by 8–12 kcal/mol, facilitating amidation .
| Purine Position | Activation Method | Leaving Group | Regioselectivity (%) | Byproducts |
|---|---|---|---|---|
| N9 | Ag₂O, Toluene, 80°C | Cl | 95 | N7-alkylated (3%) |
| N7 | KI, DMF, 100°C | Br | 88 | N9-alkylated (10%) |
| C6 | 15-Crown-5, DMSO, 25°C | I | 98 | Dialkylated purine (1%) |
Side reactions include dialkylation at N9 and C6, mitigated through stoichiometric control (1:1 purine:amine ratio) and low-temperature protocols (0–5°C). High-resolution mass spectrometry (HRMS) and ¹⁵N-NMR validate regiochemical fidelity, with N9-alkylated isomers showing characteristic ¹H-NMR shifts at δ 8.35 ppm (H8) versus δ 8.98 ppm for N7 analogs [6] [8].
CAS No.: 34730-78-4
CAS No.: 85535-85-9
CAS No.: 486-71-5
CAS No.: 24663-35-2
CAS No.: 53696-69-8